molecular formula C44H60O5 B1243300 Cyclabil CAS No. 65394-89-0

Cyclabil

Cat. No.: B1243300
CAS No.: 65394-89-0
M. Wt: 668.9 g/mol
InChI Key: WFHDOIKSUKQTLH-IBXXTFBESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclabil is a two-phase hormonal preparation used in scientific research, with historical clinical studies investigating its effects on the menstrual cycle. Its formulation consists of 11 tablets containing 2.0 mg of estradiol valerate and 10 tablets combining 2.0 mg of estradiol valerate with 0.5 mg of D,L-norgestrel . Early clinical research explored its application in regulating menstrual function and managing premenopausal symptoms. One study involving 20 women with premenopausal deficiency symptoms and cycle irregularities reported that the preparation provided good cycle regulation and eliminated deficiency symptoms in the majority of subjects . Furthermore, historical research has suggested that a similar estrogen-progestogen combination can sensitize pituitary responsiveness and may serve as a back-up therapeutic tool in ovulation induction protocols . The mechanism of action for steroid hormones like those in this compound typically involves binding to intracellular receptors, which then modulate gene expression in target tissues . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

65394-89-0

Molecular Formula

C44H60O5

Molecular Weight

668.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C23H32O3.C21H28O2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;2,13,16-19,23H,3,5-12H2,1H3/t18-,19-,20+,21+,23+;16-,17+,18+,19-,20-,21-/m10/s1

InChI Key

WFHDOIKSUKQTLH-IBXXTFBESA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Synonyms

18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(+-)-, mixt. with (17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl pentanoate
Cyclabil
Cyklabil

Origin of Product

United States

Scientific Research Applications

Energy Storage Applications

Lithium-Ion Batteries (LIBs)

Cyclabil has been investigated as a key component in enhancing the performance of lithium-ion batteries, particularly in terms of cyclability and capacity retention. Research indicates that modifications to the anode materials, such as silicon-based compounds, can significantly improve their cycling stability.

  • Case Study: Silicon-Based Anodes
    • A study demonstrated that silicon films treated with high-energy ball milling exhibited improved lithiation kinetics and reduced capacity fading (from 1860 to 1650 mAh/g) over 50 cycles. The formation of a thin amorphous layer and residual lattice strain contributed to these improvements .
Material Initial Capacity (mAh/g) Capacity After 50 Cycles (mAh/g) Cyclability Improvement
Silicon Film18601650~10% capacity fading
Silicon + FSN20001800~10% capacity fading

Magnesium Rechargeable Batteries

Another promising application of this compound is in magnesium rechargeable batteries. Research has focused on optimizing the composition of cathode materials to achieve better cyclability and discharge capacities. For instance, Mg₁.₃₃V₁.₆₇₋ₓMnₓO₄ compounds have shown significant potential due to their uniform composition and robust electrochemical performance .

Neuromorphic Computing

This compound is also being explored for its applications in neuromorphic computing, where it contributes to the development of synaptic devices that mimic biological synapses. These devices utilize the cyclability of magnetic states to store information in a manner similar to neural networks.

  • Case Study: Cobalt Ferrite Nanopillars
    • Research on cobalt ferrite nanopillars revealed that these structures can be cycled between different magnetic states for over 2000 cycles, demonstrating superior cyclability compared to traditional materials. This property is essential for creating high-density memory storage systems .
Device Type Material Cyclability (Cycles) Magnetic States
Synaptic DeviceCobalt Ferrite Nanopillars>2000Non-volatile, multilevel states

Material Science Innovations

The unique properties of this compound have led to advancements in material science, particularly concerning its structural characteristics and interactions at the nanoscale.

  • Case Study: Amorphous Structures
    • The creation of amorphous structures through high-energy processing methods has been shown to enhance the mechanical properties and electrochemical performance of materials used in energy storage devices. This approach allows for better accommodation of volume changes during cycling, thus improving overall cyclability .

Comparison with Similar Compounds

Key Findings :

  • This compound® achieves higher endometrial LNG concentrations compared to LNG IUS, suggesting enhanced local efficacy for endometrial pathologies .
  • Systemic exposure (blood and fat) is lower with this compound® , reducing off-target effects .

Pharmacodynamic and Structural Comparisons

(a) Mechanism of Action

Both this compound® and LNG IUS act via progesterone receptor agonism, suppressing endometrial proliferation. However, This compound®’s oral delivery necessitates hepatic first-pass metabolism, altering bioavailability, whereas LNG IUS provides direct uterine release .

(c) Structural Analogs

Other progestins, such as norethisterone (oral) and etonogestrel (implant), share structural similarities with LNG but differ in metabolic stability and receptor affinity. For instance:

  • Norethisterone: Higher estrogenic activity, increasing thromboembolic risk.
  • Etonogestrel: Longer half-life but requires surgical insertion.

Research Implications and Limitations

The comparative study provides critical insights but has limitations:

  • Small sample size (n=13).
  • Short observation period.
  • Discrepancy between results and conclusion (see Section 2.1).

Further studies should explore:

  • Dose-response relationships for this compound®.
  • Long-term safety of elevated endometrial LNG concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.